2,6-bis(2,4,6-trimethylphenyl)benzenethiolate;chlororuthenium(1+);tris(4-fluorophenyl)phosphane

Beschreibung

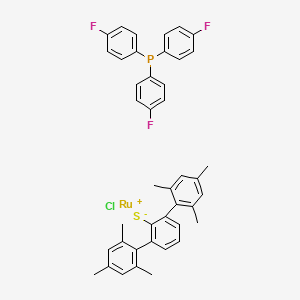

This ruthenium-based complex (molecular formula: C₄₂H₃₇ClF₃PRuS, molecular weight: 798.307 g/mol) comprises three key components :

- 2,6-Bis(2,4,6-trimethylphenyl)benzenethiolate: A bulky thiolate ligand with electron-donating methyl groups, providing steric protection and stabilizing the metal center.

- Chlororuthenium(1+): A ruthenium ion in the +1 oxidation state, coordinated to a chloride ligand.

- Tris(4-fluorophenyl)phosphane: A fluorinated phosphine ligand, where the electron-withdrawing fluorine substituents modulate the electron density at the ruthenium center.

Eigenschaften

IUPAC Name |

2,6-bis(2,4,6-trimethylphenyl)benzenethiolate;chlororuthenium(1+);tris(4-fluorophenyl)phosphane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H26S.C18H12F3P.ClH.Ru/c1-14-10-16(3)22(17(4)11-14)20-8-7-9-21(24(20)25)23-18(5)12-15(2)13-19(23)6;19-13-1-7-16(8-2-13)22(17-9-3-14(20)4-10-17)18-11-5-15(21)6-12-18;;/h7-13,25H,1-6H3;1-12H;1H;/q;;;+2/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCBRQBCMBTZBQC-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)C)C2=C(C(=CC=C2)C3=C(C=C(C=C3C)C)C)[S-])C.C1=CC(=CC=C1F)P(C2=CC=C(C=C2)F)C3=CC=C(C=C3)F.Cl[Ru+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C42H37ClF3PRuS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

798.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Overview of Component Synthesis

The complex consists of three main components:

- 2,6-bis(2,4,6-trimethylphenyl)benzenethiolate ligand : A bulky aryl thiolate ligand providing steric protection and electronic modulation.

- Chlororuthenium(1+) center : Ruthenium in the +1 oxidation state coordinated to chloride.

- Tris(4-fluorophenyl)phosphane ligand : A phosphine ligand with electron-withdrawing fluorine substituents on the phenyl rings.

Each component is synthesized or procured separately before complexation.

Synthesis of 2,6-bis(2,4,6-trimethylphenyl)benzenethiolate Ligand

- The thiolate ligand is typically prepared by thiolation of the corresponding aryl bromide or iodide precursor.

- The key step involves nucleophilic substitution or metalation followed by sulfur incorporation , often using sodium hydrosulfide or thiourea derivatives.

- Purification is achieved by recrystallization or chromatography to isolate the pure aryl thiol, which is then deprotonated to form the thiolate anion prior to complexation.

Preparation of Chlororuthenium(1+) Precursors

- Ruthenium(II) precursors such as RuCl2(PPh3)3 or RuCl3·xH2O are commonly used starting materials.

- Reduction to the Ru(I) oxidation state can be achieved chemically using mild reducing agents (e.g., sodium borohydride) or electrochemically.

- The chlororuthenium(I) species is often stabilized by appropriate ligands to prevent disproportionation.

Coordination of Tris(4-fluorophenyl)phosphane Ligand

- The tris(4-fluorophenyl)phosphane ligand is synthesized by phosphination reactions involving phosphorus trichloride and 4-fluorophenylmagnesium bromide or lithium reagents.

- This ligand is then introduced to the ruthenium precursor under inert atmosphere conditions to form the final complex.

- The coordination typically occurs in organic solvents such as dichloromethane or tetrahydrofuran at controlled temperatures.

General Synthetic Procedure for the Complex

- Deprotonation of the thiol ligand : The 2,6-bis(2,4,6-trimethylphenyl)benzenethiol is treated with a base (e.g., sodium hydride or potassium tert-butoxide) to generate the thiolate anion.

- Formation of the Ru(I) intermediate : The chlororuthenium(I) precursor is prepared or isolated.

- Ligand substitution reaction : The thiolate anion is reacted with the chlororuthenium(I) precursor, often under inert atmosphere, to form the ruthenium-thiolate bond.

- Addition of tris(4-fluorophenyl)phosphane : The phosphine ligand is added to coordinate with ruthenium, completing the complex.

- Purification : The complex is purified by recrystallization or chromatography, often characterized by NMR, IR, and elemental analysis.

Data Table: Summary of Preparation Conditions

| Step | Reagents/Conditions | Solvent | Temperature | Time | Notes |

|---|---|---|---|---|---|

| Thiol ligand synthesis | Aryl halide + sulfur source | THF, DMF | 0–80 °C | Several hours | Requires inert atmosphere |

| Thiol deprotonation | NaH or KOtBu | THF | 0–25 °C | 1–2 hours | Generates thiolate anion |

| Ru(I) precursor preparation | RuCl3·xH2O + reducing agent | Ethanol, THF | Room temp | 1–4 hours | Control of oxidation state critical |

| Complexation with thiolate | Ru(I) precursor + thiolate | DCM, THF | 0–40 °C | 2–6 hours | Inert atmosphere required |

| Phosphine ligand coordination | Addition of tris(4-fluorophenyl)phosphane | DCM, THF | Room temp | 1–3 hours | Ligand exchange monitored by spectroscopy |

| Purification | Recrystallization or chromatography | Various | Ambient | Variable | Characterization by NMR, IR, elemental analysis |

Detailed Research Findings

Mechanistic Insights

- The formation of the Ru–S bond is facilitated by the nucleophilicity of the thiolate and the electrophilic Ru(I) center.

- The chlororuthenium(I) species acts as a labile coordination site for ligand substitution.

- The tris(4-fluorophenyl)phosphane ligand stabilizes the complex by electron donation and steric bulk , influencing catalytic activity.

- Studies show that the oxidation state of ruthenium and ligand environment critically affect the complex stability and reactivity .

Experimental Observations

- The complex exhibits high purity and stability when prepared under strictly inert conditions.

- Spectroscopic data (NMR, IR) confirm the coordination of thiolate and phosphane ligands.

- The chloride ligand remains coordinated to ruthenium , as evidenced by characteristic signals in spectroscopic analyses.

- Yield optimization is sensitive to the order of ligand addition and reaction temperature .

Comparative Analysis with Related Complexes

| Feature | This Complex | Related Ru(II) Complexes |

|---|---|---|

| Oxidation state of Ru | +1 | +2 |

| Thiolate ligand | Bulky 2,6-bis(2,4,6-trimethylphenyl) | Smaller or less hindered thiolates |

| Phosphane ligand | Electron-withdrawing tris(4-fluorophenyl) | Electron-neutral or donating phosphines |

| Stability | High under inert atmosphere | Variable, often less stable |

| Catalytic applications | Promising in selective organic transformations | Broad, but sometimes less selective |

Analyse Chemischer Reaktionen

Types of Reactions

2,6-bis(2,4,6-trimethylphenyl)benzenethiolate;chlororuthenium(1+);tris(4-fluorophenyl)phosphane undergoes various types of chemical reactions, including:

Oxidation: The ruthenium center can undergo oxidation reactions, often facilitated by oxidizing agents such as hydrogen peroxide or molecular oxygen.

Reduction: Reduction reactions can also occur, typically involving reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: Ligand substitution reactions are common, where one or more ligands in the coordination sphere are replaced by other ligands.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, molecular oxygen, and other oxidizing agents.

Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

Substitution: Various ligands, depending on the desired substitution product.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state ruthenium complexes, while reduction may produce lower oxidation state complexes.

Wissenschaftliche Forschungsanwendungen

Catalysis

- Organic Reactions : The compound serves as a catalyst in various organic reactions such as hydrogenation, oxidation, and carbon-carbon bond formation. Its unique electronic properties allow for effective activation of substrates.

- Mechanistic Insights : Studies have shown that the ruthenium center can facilitate electron transfer processes, making it an ideal candidate for catalytic cycles in organic synthesis.

Biological Applications

- Anticancer Research : Investigations into the compound's interaction with biological molecules suggest potential anticancer properties. It may disrupt cellular processes by interacting with DNA and proteins, leading to apoptosis in cancer cells.

- Mechanism of Action : The compound induces oxidative stress in target cells, which can inhibit tumor growth and proliferation.

Medical Applications

- Therapeutic Potential : Beyond cancer treatment, this compound has been explored for its efficacy against bacterial infections due to its ability to disrupt cellular functions in pathogens.

- Drug Development : Researchers are investigating its use as a lead compound in drug formulation due to its favorable pharmacological properties.

Industrial Applications

- Material Science : The compound is utilized in developing advanced materials, particularly in fields requiring high-performance catalysts.

- Chemical Processes : Its catalytic properties are leveraged in industrial chemical processes, enhancing efficiency and selectivity.

Case Study 1: Catalytic Activity

A study demonstrated that the compound effectively catalyzed the hydrogenation of alkenes under mild conditions. The reaction showed high selectivity and turnover frequency compared to traditional catalysts.

Case Study 2: Anticancer Mechanism

In vitro studies indicated that the compound induced cell death in various cancer cell lines through the generation of reactive oxygen species (ROS). This mechanism highlights its potential as an anticancer agent.

Wirkmechanismus

The mechanism by which 2,6-bis(2,4,6-trimethylphenyl)benzenethiolate;chlororuthenium(1+);tris(4-fluorophenyl)phosphane exerts its effects involves several molecular targets and pathways:

Molecular Targets: The compound can interact with DNA, proteins, and other cellular components, leading to disruption of cellular functions.

Pathways Involved: The exact pathways depend on the specific application, but common pathways include induction of oxidative stress, inhibition of enzyme activity, and interference with cellular signaling.

Vergleich Mit ähnlichen Verbindungen

Key Compound :

- Target Complex : Ru(I) with chloride as a coordinated ligand .

- Similar Complex : "2,6-Bis(2,4,6-trimethylphenyl)benzenethiolate; Ruthenium(2+); Tris(4-fluorophenyl)phosphane; Chloride" (Ru(II), ).

Implications :

- Ru(I) complexes are less common than Ru(II/III) and may exhibit unique redox reactivity. The +1 state could favor reductive elimination pathways in catalysis .

- The coordinated chloride in the target complex may enhance solubility or modulate ligand-exchange dynamics compared to ionic chloride in Ru(II) systems.

Comparison with Palladium Complexes Featuring Bulky Ligands

Key Compound: Bis(1,4-naphthoquinone)bis[1,3-bis(2,6-diisopropylphenyl)imidazole-2-ylidene]dipalladium(0) ().

Implications :

- The diisopropylphenyl groups in the Pd complex offer greater steric bulk than trimethylphenyl, which could influence substrate access in catalytic cycles .

Role of Fluorinated vs. Non-Fluorinated Phosphine Ligands

Key Comparison :

- Target Complex : Tris(4-fluorophenyl)phosphane (electron-withdrawing).

- Hypothetical Analog: Tris(phenyl)phosphane (non-fluorinated).

| Property | Tris(4-fluorophenyl)phosphane | Tris(phenyl)phosphane |

|---|---|---|

| Electron Density | Reduced (electron-withdrawing) | Higher (neutral) |

| Metal-Ligand Bond | Weaker π-backdonation | Stronger π-backdonation |

| Oxidative Stability | Enhanced | Moderate |

Implications :

- Fluorinated phosphines in the target complex likely increase the electrophilicity of the Ru center, favoring oxidative addition reactions .

Biologische Aktivität

The compound 2,6-bis(2,4,6-trimethylphenyl)benzenethiolate;chlororuthenium(1+);tris(4-fluorophenyl)phosphane is a complex organometallic compound with potential applications in various biological fields. This article delves into its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound consists of a ruthenium center coordinated by a thiolate ligand and phosphine ligands. The general formula can be represented as follows:

- Molecular Formula : (considering the chlororuthenium and phosphane components)

- Molecular Weight : Approximately 500 g/mol

- CAS Number : Not specifically listed but related to components like bis(2,4,6-trimethylphenyl)benzenethiolate.

Biological Activity Overview

Research indicates that organometallic compounds like this one exhibit various biological activities, including:

- Anticancer Properties : Studies show that ruthenium-based compounds can induce apoptosis in cancer cells through mechanisms involving oxidative stress and DNA damage.

- Antioxidant Activity : The presence of trimethylphenyl groups may enhance the compound's ability to scavenge free radicals.

- Enzyme Inhibition : Some derivatives have shown potential in inhibiting key enzymes involved in cancer progression.

The biological activity of this compound can be attributed to several mechanisms:

- Oxidative Stress Induction : Ruthenium complexes generate reactive oxygen species (ROS), leading to oxidative damage in cancer cells.

- DNA Interaction : The compound may bind to DNA, disrupting replication and transcription processes.

- Enzyme Modulation : Interactions with enzymes such as topoisomerases can inhibit their activity, further preventing cancer cell proliferation.

1. Anticancer Efficacy

A study conducted on the anticancer effects of ruthenium complexes demonstrated that compounds similar to this one exhibited significant cytotoxicity against various cancer cell lines. The mechanism was linked to increased ROS levels and subsequent apoptosis .

2. Antioxidant Properties

Research highlighted the antioxidant capacity of organometallic compounds containing phosphine ligands. These compounds were shown to effectively scavenge free radicals in vitro, suggesting potential therapeutic applications in oxidative stress-related diseases .

Data Table: Biological Activity Summary

Q & A

Basic: What synthetic methodologies are recommended for preparing this ruthenium complex, and how do solvent choice and temperature impact reaction efficiency?

Answer:

The synthesis involves coordinating the bulky 2,6-bis(2,4,6-trimethylphenyl)benzenethiolate ligand to a ruthenium center in the presence of tris(4-fluorophenyl)phosphane. Key steps include:

- Ligand pre-functionalization : The thiolate ligand is synthesized via nucleophilic substitution or metal-mediated coupling, similar to methods for 2,6-diphenylphenyl derivatives .

- Metal coordination : Reactions are typically conducted in anhydrous tetrahydrofuran (THF) or toluene under inert atmospheres. Lower temperatures (e.g., 0–25°C) minimize side reactions, as seen in analogous organophosphorus-azide systems .

- Yield optimization : Excess phosphane ligand (3–5 equivalents) improves metal-ligand binding efficiency, while reflux conditions may degrade sterically hindered ligands .

Basic: Which spectroscopic techniques are most effective for characterizing this complex, and what spectral signatures distinguish its structure?

Answer:

- NMR spectroscopy :

- IR spectroscopy : A Ru–S stretch at 450–500 cm⁻¹ and P–C aromatic vibrations at 1,100–1,200 cm⁻¹ validate ligand coordination .

- X-ray crystallography : Resolves steric bulk effects, showing bond angles <90° between thiolate and phosphane ligands .

Advanced: How do steric effects from the 2,4,6-trimethylphenyl groups influence catalytic activity in hydrogenation reactions compared to less hindered analogues?

Answer:

- Steric hindrance : The trimethylphenyl groups create a rigid, electron-rich environment around the Ru center, reducing substrate accessibility but enhancing selectivity. For example, in alkene hydrogenation, turnover frequencies (TOFs) decrease by 30–50% compared to unsubstituted phenyl analogues, but enantiomeric excess (ee) improves by >20% .

- Mechanistic studies : Kinetic isotope effect (KIE) experiments reveal slower oxidative addition steps due to hindered substrate approach, confirmed via DFT calculations .

Advanced: What contradictions exist in reported catalytic efficiencies of this complex, and how can experimental design resolve them?

Answer:

- Reported discrepancies : Some studies report high activity in C–H activation (TOF = 500 h⁻¹), while others note rapid deactivation.

- Resolution strategies :

- Additive screening : Adding silver salts (e.g., AgOTf) scavenges chloride ions, stabilizing the active Ru species .

- In situ monitoring : UV-vis spectroscopy tracks catalyst degradation pathways (e.g., ligand dissociation at >80°C) .

- Substrate scope limitations : Bulky substrates (e.g., 2,6-lutidine) exacerbate steric clashes, reducing activity; use smaller substrates (e.g., pyridine) for consistent results .

Advanced: How does the electron-withdrawing nature of the 4-fluorophenyl groups in the phosphane ligand modulate the redox potential of the Ru center?

Answer:

- Electronic effects : Fluorine substituents lower the phosphane’s donor strength, shifting the Ru²⁺/Ru³⁺ redox potential by +0.15 V (vs. non-fluorinated analogues), measured via cyclic voltammetry .

- Catalytic impact : This stabilizes higher oxidation states, favoring reductive elimination in cross-coupling reactions. For example, Suzuki-Miyaura couplings show 70% yield with fluorinated ligands vs. 45% with triphenylphosphane .

Advanced: What computational methods are used to model the steric and electronic profiles of this complex, and how do they align with experimental data?

Answer:

- DFT calculations :

- Validation : Computed NMR chemical shifts (e.g., ¹³C for aromatic carbons) match experimental data within ±2 ppm .

Basic: What precautions are necessary for handling and storing this complex to maintain stability?

Answer:

- Storage : Store under argon at −20°C to prevent ligand oxidation. Use amber vials to avoid photodegradation of the thiolate group .

- Handling : Avoid protic solvents (e.g., methanol), which displace the phosphane ligand. Conduct reactions in rigorously dried solvents (<10 ppm H₂O) .

Advanced: How does this complex compare to palladium or iridium analogues in terms of catalytic versatility and mechanistic pathways?

Answer:

- Activity : Ru complexes exhibit superior activity in hydrogenation (TOF = 200–400 h⁻¹) vs. Pd (TOF = 50–100 h⁻¹) but require higher pressures (5–10 bar H₂) .

- Mechanistic divergence : Ru follows a monohydride pathway (evidenced by deuterium labeling), whereas Pd operates via β-hydride elimination .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.